3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Overview
Description
3,4-Dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family This compound features a chromen-2-one core with a phenylethoxy group at the 7-position and two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethyl-2H-chromen-2-one as the starting material.
Phenylethoxy Group Introduction: The phenylethoxy group is introduced through a substitution reaction, often using phenylethyl chloride and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the chromen-2-one core to produce dihydrochromen-2-ones.
Substitution: Substitution reactions can replace the phenylethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and bases can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrochromen-2-ones.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biological processes at the molecular level. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3,4-Dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one is similar to other chromen-2-one derivatives, but its unique structural features set it apart. Some similar compounds include:
Coumarin: A simpler chromen-2-one derivative.
Chromone: A related compound with a different substitution pattern.
Flavonoids: A class of compounds that share structural similarities with chromen-2-ones.
Properties
IUPAC Name |
3,4-dimethyl-7-(1-phenylethoxy)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-13(2)19(20)22-18-11-16(9-10-17(12)18)21-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJGCDWXDUDFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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